molecular formula C8H5N3O3 B12360092 7-nitro-4aH-quinoxalin-2-one

7-nitro-4aH-quinoxalin-2-one

Cat. No.: B12360092
M. Wt: 191.14 g/mol
InChI Key: XRVFLCQGJGBZHK-UHFFFAOYSA-N
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Description

7-nitro-4aH-quinoxalin-2-one is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxalin-2-one, which is known for its wide range of applications in pharmaceutical and materials science. The nitro group at the 7th position enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-nitro-4aH-quinoxalin-2-one can be achieved through various methods. One common approach involves the nitration of quinoxalin-2-one. This can be done using tert-butyl nitrite as a nitrating agent under mild conditions . Another method involves the visible light-induced radical cyclization of ethyl 2-(N-arylcarbamoyl)-2-chloroiminoacetates in the presence of a photocatalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

7-nitro-4aH-quinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products

    Reduction: 7-amino-4aH-quinoxalin-2-one.

    Substitution: Various substituted quinoxalin-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

7-nitro-4aH-quinoxalin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-nitro-4aH-quinoxalin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These effects include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Quinoxalin-2-one: The parent compound without the nitro group.

    7-amino-4aH-quinoxalin-2-one: The reduced form of 7-nitro-4aH-quinoxalin-2-one.

    5-nitro-4aH-quinoxalin-2-one: Another nitro-substituted derivative.

Uniqueness

This compound is unique due to the specific positioning of the nitro group, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

IUPAC Name

7-nitro-4aH-quinoxalin-2-one

InChI

InChI=1S/C8H5N3O3/c12-8-4-9-6-2-1-5(11(13)14)3-7(6)10-8/h1-4,6H

InChI Key

XRVFLCQGJGBZHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=O)C=NC21)[N+](=O)[O-]

Origin of Product

United States

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